Navigating the Synthesis and Application of Phenoxyalkyl-Piperidine Derivatives: A Technical Guide
Navigating the Synthesis and Application of Phenoxyalkyl-Piperidine Derivatives: A Technical Guide
Executive Summary
Introduction and Identification
A primary search for the CAS number for 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride indicates that it is not assigned or is not commonly available from commercial suppliers.[1] For instance, the non-hydrochloride form, 3-[2-(3-Chlorophenoxy)ethyl]piperidine, is listed with MDL number MFCD09756525, but a specific CAS number for its hydrochloride salt is elusive. This is not uncommon for novel or specialized research chemicals.
However, the core structure—a piperidine ring linked to a substituted phenoxy group via an alkyl chain—is a well-established scaffold in medicinal chemistry.[2][3] Piperidine and its derivatives are integral to numerous pharmaceuticals, displaying a wide range of biological activities, including but not limited to anticancer, central nervous system (CNS), and antimicrobial applications.[2][4] The inclusion of a chlorophenoxy moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
This guide will, therefore, focus on the general class of chloro-substituted phenoxyalkyl-piperidine hydrochlorides, providing a framework for understanding their synthesis, analysis, and potential applications. We will draw upon data from closely related and structurally similar compounds to provide a robust technical overview.
Table 1: CAS Numbers of Structurally Related Compounds
| Compound Name | CAS Number |
| 3-(3-Chlorophenoxy)piperidine hydrochloride | 1185301-51-2 |
| 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride | 1220018-92-7 |
| 4-(4-Chlorophenoxy)piperidine hydrochloride | Not specified |
| Piperidine Hydrochloride | 6091-44-7 |
Synthesis and Characterization: A Strategic Approach
The synthesis of phenoxyalkyl-piperidine derivatives typically involves a multi-step process that allows for modular assembly and diversification. The causality behind the chosen synthetic route is often driven by the desired substitution pattern, stereochemistry, and overall yield.
General Synthetic Strategy
A common and logical approach involves the coupling of a substituted phenol with a piperidine derivative bearing a suitable leaving group on its alkyl side chain. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.[5]
Caption: Generalized synthetic workflow for phenoxyalkyl-piperidine hydrochlorides.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol is a representative example and may require optimization for specific target molecules.
Step 1: Williamson Ether Synthesis (Coupling)
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To a stirred solution of 3-chlorophenol (1.0 eq) in a suitable solvent (e.g., anhydrous acetone or DMF), add a base such as potassium carbonate (1.5 eq).
-
Add the alkylating agent, for example, 3-(2-chloroethyl)piperidine hydrochloride (1.0 eq), to the mixture. The use of the hydrochloride salt may require an additional equivalent of base to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the free base.
Step 2: Salt Formation
-
Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
A self-validating analytical workflow is crucial for confirming the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.[6][7]
Table 2: Typical Analytical Methods for Characterization
| Technique | Purpose | Key Parameters |
| HPLC-MS | Purity assessment and mass confirmation | Column: C18 reversed-phase.[6][8] Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.[8] Detection: UV and ESI-MS.[7] |
| ¹H NMR | Structural elucidation | Solvent: DMSO-d₆ or D₂O. Key signals include aromatic protons, piperidine ring protons, and the alkyl chain protons. |
| FT-IR | Functional group identification | Characteristic peaks for N-H (amine salt), C-O-C (ether), and C-Cl bonds. |
Caption: Analytical workflow for purity and identity confirmation.
Pharmacological Significance and Potential Mechanism of Action
Piperidine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system.[9] The presence of a substituted phenoxy group can confer affinity for specific receptors, such as serotonin or dopamine receptors, or ion channels.
While the specific biological activity of 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride is not documented, related structures, such as paroxetine, which contains a fluorophenyl and a methylenedioxyphenoxymethyl group attached to a piperidine ring, is a potent selective serotonin reuptake inhibitor (SSRI).[5] This suggests that compounds within this class could have potential as modulators of neurotransmitter systems.
Caption: Hypothetical mechanism of action as a serotonin reuptake inhibitor.
Safety, Handling, and Storage
Substituted piperidine hydrochlorides should be handled with care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Handle in a well-ventilated area or a chemical fume hood.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12] Protect from direct sunlight.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of soap and water.[10]
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
While the specific compound 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride lacks a readily available CAS number and extensive documentation, the broader class of phenoxyalkyl-piperidine derivatives represents a fertile ground for drug discovery and development. By understanding the fundamental principles of their synthesis, characterization, and potential biological activities, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold. The methodologies and insights provided in this guide offer a solid foundation for initiating and advancing research in this promising area.
References
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Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7). Retrieved from [Link]
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Piperidine derivatives, their preparation, and their use as medicaments - European Patent Office. (n.d.). Retrieved from [Link]
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (n.d.). Retrieved from [Link]
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Xia, L. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from [Link]
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Asymmetric synthesis of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one derivatives, potent and selective NOP agonists. (n.d.). ResearchGate. Retrieved from [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved from [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.). Retrieved from [Link]
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